molecular formula C16H16O4 B6405635 4-(3,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% CAS No. 925908-91-4

4-(3,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95%

Cat. No. B6405635
CAS RN: 925908-91-4
M. Wt: 272.29 g/mol
InChI Key: ZLZNRGVOYHUGAJ-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-3-methylbenzoic acid (DMPMB) is a phenolic compound that is found naturally in plants and has been studied extensively for its various applications in scientific research. It is used in various laboratory experiments due to its unique properties and is known to have a wide range of biochemical and physiological effects.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% has been studied extensively for its various applications in scientific research, including its use as an antioxidant, an anti-inflammatory, an anti-tumor agent, and a potential treatment for Alzheimer's Disease. It has also been studied for its potential use in drug delivery systems, as well as for its potential applications in the food and beverage industry.

Mechanism of Action

The exact mechanism of action of 4-(3,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% is not yet fully understood, however, it is believed that it is able to act as an antioxidant by scavenging free radicals and by inhibiting the formation of reactive oxygen species. It is also believed to be able to modulate the activity of certain enzymes and receptors, which may account for its anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects
4-(3,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to be effective at scavenging free radicals, reducing inflammation, and inhibiting the growth of tumor cells. It has also been found to be effective at modulating the activity of certain enzymes and receptors, which may account for its potential use in the treatment of Alzheimer's Disease.

Advantages and Limitations for Lab Experiments

4-(3,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% has a number of advantages for use in laboratory experiments. It is relatively stable and has a high purity of 95%, which makes it ideal for use in experiments. It is also relatively inexpensive, making it a cost-effective option for researchers. However, it is important to note that 4-(3,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% is not water soluble, which may limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research into the use of 4-(3,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95%. These include further research into its mechanism of action, its potential applications in drug delivery systems, and its potential use in the food and beverage industry. Additionally, further research into its potential therapeutic applications, such as its use in the treatment of Alzheimer's Disease, is warranted. Finally, further research into its safety and toxicity profile is also needed.

Synthesis Methods

4-(3,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% can be synthesized from the reaction of 3,4-dimethoxyphenol (DMP) and methyl benzoate in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of between 80-90°C and yields a product with a purity of 95%.

properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-10-8-12(16(17)18)4-6-13(10)11-5-7-14(19-2)15(9-11)20-3/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZNRGVOYHUGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690838
Record name 3',4'-Dimethoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

925908-91-4
Record name 3',4'-Dimethoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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